2,6-二溴-3-甲氧基苯甲酸

描述

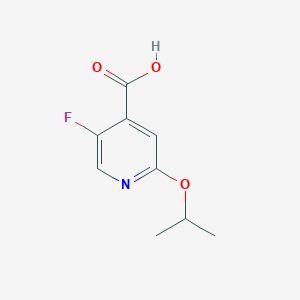

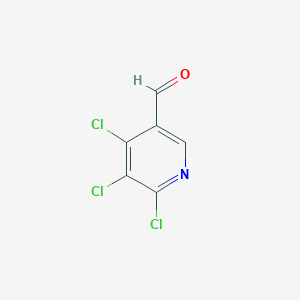

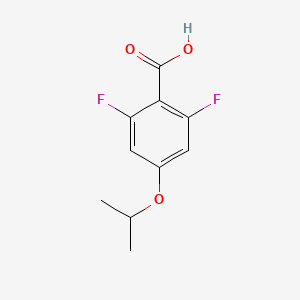

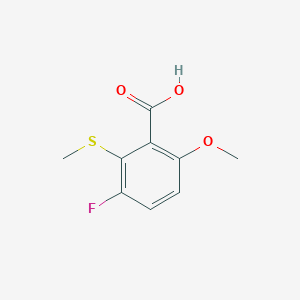

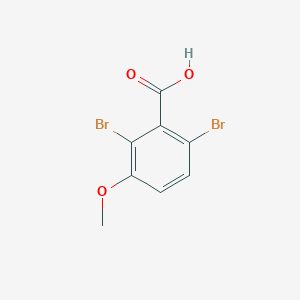

2,6-Dibromo-3-methoxybenzoic acid is a carboxylic acid compound with the molecular formula C8H6Br2O3 . It is a white or off-white crystalline powder.

Molecular Structure Analysis

The molecular weight of 2,6-Dibromo-3-methoxybenzoic acid is 309.94 . The IUPAC name is 2,6-dibromo-3-methoxybenzoic acid and the InChI code is 1S/C8H6Br2O3/c1-13-5-3-2-4 (9)6 (7 (5)10)8 (11)12/h2-3H,1H3, (H,11,12) .Physical And Chemical Properties Analysis

2,6-Dibromo-3-methoxybenzoic acid is a solid at room temperature . The storage temperature is 2-8°C .科学研究应用

合成中的定向邻位金属化

未保护的苯甲酸的定向邻位金属化已被证明是一种连续取代的 2-甲氧基苯甲酸衍生物区域选择性合成的的方法,展示了一种制备常规方法难以获得的复杂 2-甲氧基苯甲酸的方法。这一过程对于创建用于各种化学合成中的构建块很有价值 (Nguyen 等人,2006 年).

除草剂降解中的晶体结构分析

双草胺单加氧酶(一种 Rieske 非血红素加氧酶)的晶体结构揭示了其在除草剂双草胺氧化脱甲基中的作用。该结构对于理解土壤微生物如何降解双草胺和类似化合物至关重要,它提供了对微生物生物降解途径和潜在生物修复策略的见解 (Dumitru 等人,2009 年).

除草剂降解的高级氧化工艺

已使用高级氧化工艺(例如阳极氧化、电芬顿和光电芬顿)研究了水性介质中除草剂双草胺的矿化。这项研究对降解机制和产物提供了详细的了解,为环境管理和处理受双草胺等除草剂污染的水提供了潜在途径 (Brillas 等人,2003 年).

合成与催化

已探索使用非均相氧化镁作为催化剂合成双草胺酯,这对于这种广泛使用的除草剂的生产和加工具有重要意义。该研究提供了对反应机制、动力学和催化剂可重复利用性的见解,突出了更高效和更环保的合成方法的潜力 (Deshmukh & Yadav,2017 年).

遗传毒性研究

使用 RAPD 方法对双草胺对菜豆幼苗的遗传毒性影响的研究揭示了双草胺对某些作物的潜在毒性风险。这对于理解除草剂在农业中的更广泛生态影响很重要 (Aydin 等人,2017 年).

安全和危害

The compound is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

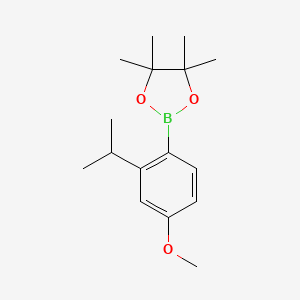

It’s known that organoboron compounds, which include boronic acids and their derivatives, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Organoboron compounds are known to participate in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations involve the conversion of the boron moiety into a broad range of functional groups .

Biochemical Pathways

Organoboron compounds are known to be involved in various borylation approaches, including the prominent asymmetric hydroboration reaction .

Result of Action

The transformations involving organoboron compounds can lead to the formation of a broad range of functional groups, which could potentially interact with various biological targets .

Action Environment

The action, efficacy, and stability of 2,6-Dibromo-3-methoxybenzoic acid can be influenced by various environmental factors. Therefore, the compound’s action could potentially be influenced by factors such as temperature, pH, and the presence of oxygen or moisture .

属性

IUPAC Name |

2,6-dibromo-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAQWEGHXZSDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。